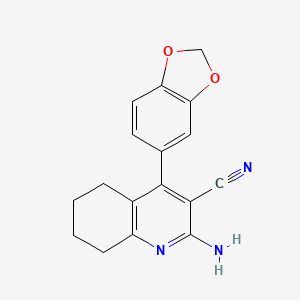

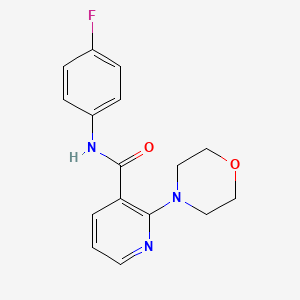

![molecular formula C20H24FNO3 B5545104 N-[1-(4-fluorophenyl)-2-hydroxyethyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5545104.png)

N-[1-(4-fluorophenyl)-2-hydroxyethyl]-4-(3-hydroxy-3-methylbutyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of fluoro-N-(2-hydroxy-5-methyl phenyl)benzamide isomers, which share structural similarities with the target compound, involves detailed synthetic pathways that highlight the role of the fluorine atom and its influence on the molecular structure. These isomers' synthesis and XRD characterization underscore the importance of halogen positioning in determining the molecule's stability and supramolecular properties (Moreno-Fuquen et al., 2022). The Bischler-Napieralski reaction, a notable method in the synthesis of related benzamide compounds, highlights the transformation of N-(4-aryl-4-hydroxybutyl)benzamides into various cyclic and acyclic structures, demonstrating the synthetic versatility of such compounds (Browne et al., 1981).

Molecular Structure Analysis

The molecular structure of related benzamide derivatives has been elucidated through X-ray diffraction techniques, revealing critical insights into their crystal growth and molecular packing. These studies show how intramolecular and intermolecular interactions, including hydrogen bonding and halogen interactions, influence the overall stability and structural features of these molecules (Demir et al., 2015).

Chemical Reactions and Properties

The chemical reactivity and properties of benzamide derivatives are influenced significantly by their structural characteristics. For instance, the presence of fluorine atoms affects the molecule's electron distribution, impacting its reactivity towards nucleophiles and electrophiles. The synthesis and characterization of various benzamide derivatives provide insight into their reactivity patterns and potential applications in developing new chemical entities (Kırca et al., 2018).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as melting points, solubility, and crystal structure, are closely related to their molecular structure. X-ray crystallography studies reveal that even minor modifications in the molecular structure, such as the position of fluorine atoms or the introduction of methyl groups, can lead to significant changes in these properties, affecting the compounds' overall behavior and potential applications (Chopra & Row, 2008).

Chemical Properties Analysis

The chemical properties of N-[1-(4-fluorophenyl)-2-hydroxyethyl]-4-(3-hydroxy-3-methylbutyl)benzamide and its analogs, such as acidity, basicity, and reactivity towards various chemical reagents, are determined by the functional groups present in the molecule. Studies focusing on the synthesis and evaluation of benzamide derivatives highlight their broad range of activities, from enzyme inhibition to antimicrobial properties, underscoring the impact of molecular structure on chemical behavior (Ertan et al., 2007).

Aplicaciones Científicas De Investigación

Potential Applications in Molecular Synthesis

One area of research that might involve compounds with similar structural features to N-[1-(4-fluorophenyl)-2-hydroxyethyl]-4-(3-hydroxy-3-methylbutyl)benzamide is the synthesis of complex organic molecules. For instance, studies on the practical synthesis of related fluorophenyl compounds highlight their importance in manufacturing materials like flurbiprofen, which, despite not directly relating to the specified chemical, illustrates the relevance of such compounds in synthetic organic chemistry (Qiu et al., 2009).

Role in Neuroscientific Research

While specific studies on N-[1-(4-fluorophenyl)-2-hydroxyethyl]-4-(3-hydroxy-3-methylbutyl)benzamide's direct applications in neuroscience are not available, the research methodologies and findings related to similar compounds can provide insights. For example, the investigation of benzoxaboroles in neurochemistry and neurotoxicity could offer a framework for understanding how structurally related compounds interact with biological systems, potentially influencing future research directions in this area (Issar & Kakkar, 2013).

Contributions to Supramolecular Chemistry

Compounds like N-[1-(4-fluorophenyl)-2-hydroxyethyl]-4-(3-hydroxy-3-methylbutyl)benzamide may also find applications in supramolecular chemistry, where their structural elements could contribute to the development of new materials or the study of molecular interactions. Benzoxaboroles, for example, have been extensively studied for their ordering properties and applications in nanotechnology and polymer processing, suggesting a potential area of interest for research on structurally related compounds (Cantekin et al., 2012).

Environmental and Toxicological Studies

Understanding the environmental impact and toxicological profile of chemical compounds is crucial for their safe use in research and industry. While direct studies on N-[1-(4-fluorophenyl)-2-hydroxyethyl]-4-(3-hydroxy-3-methylbutyl)benzamide are not available, research into the safety, degradation, and environmental behavior of similar compounds can provide valuable insights. For instance, studies on the degradation pathways and toxicology of acrylamide derivatives highlight the importance of evaluating the environmental and health impacts of chemical compounds (Friedman, 2003).

Propiedades

IUPAC Name |

N-[1-(4-fluorophenyl)-2-hydroxyethyl]-4-(3-hydroxy-3-methylbutyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24FNO3/c1-20(2,25)12-11-14-3-5-16(6-4-14)19(24)22-18(13-23)15-7-9-17(21)10-8-15/h3-10,18,23,25H,11-13H2,1-2H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKNFTDVNLMPHHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC1=CC=C(C=C1)C(=O)NC(CO)C2=CC=C(C=C2)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(4-fluorophenyl)-2-hydroxyethyl]-4-(3-hydroxy-3-methylbutyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

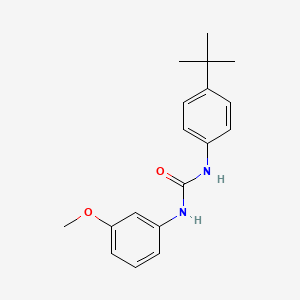

![N-(4-chlorophenyl)-N'-[2-chloro-4-(trifluoromethyl)phenyl]urea](/img/structure/B5545042.png)

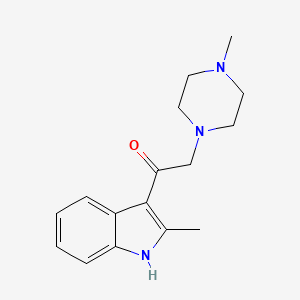

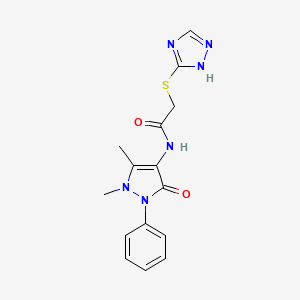

![ethyl 4-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1-piperazinecarboxylate oxalate](/img/structure/B5545060.png)

![N-[(3S*,4R*)-1-(2,3-dihydro-1H-inden-5-ylcarbonyl)-4-isopropyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5545067.png)

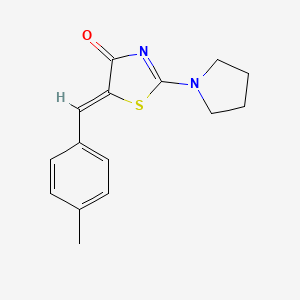

![1-(2,4-dimethylphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5545071.png)

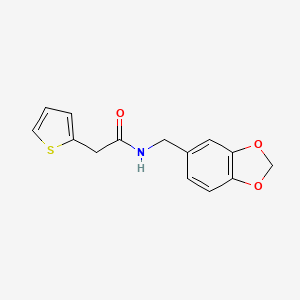

![1-[(3-isobutyl-5-isoxazolyl)carbonyl]-4-[(2E)-3-phenyl-2-propen-1-yl]piperazine](/img/structure/B5545078.png)

![5-{2-[4-(3-chlorophenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-3-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5545106.png)

![N,N-dimethyl-3-{2-[1-(1-pyrrolidinylcarbonyl)-4-piperidinyl]-1H-imidazol-1-yl}-1-propanamine](/img/structure/B5545110.png)